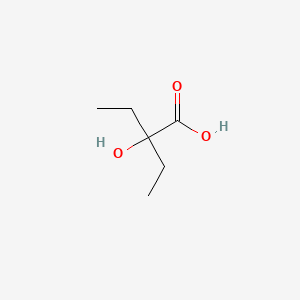

Ácido 2-etil-2-hidroxibutírico

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Ethyl-2-hydroxybutyric acid and its derivatives involves highly enantioselective processes. One approach involves the hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate, leading to ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess. This process proceeds via sequential hydrogenation of CO and CC bonds, which is sensitive to the reaction temperature. Hydrolysis of these derivatives provides 2-hydroxy-4-phenylbutyric acid with high yield and enantiomeric purity after recrystallization (Meng, Zhu, & Zhang, 2008).

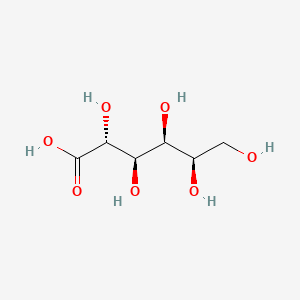

Molecular Structure Analysis

Research on the molecular structure of 2-Ethyl-2-hydroxybutyric acid and related compounds reveals detailed insights into their configuration. Studies on N-(p-chlorobenzylamide) derivatives of similar structures have helped in understanding the conformational aspects, showing that certain substituents can influence the molecular structure and hydrogen-bonding pattern significantly (Wieczorek & Malawska, 1992).

Chemical Reactions and Properties

2-Ethyl-2-hydroxybutyric acid undergoes various chemical reactions, demonstrating its versatility as a chemical intermediate. For example, its elimination kinetics have been studied, showing that it decomposes into products like 3-pentanone, CO, and H2O under specific conditions, providing insights into its reactivity and stability (Chuchani, Martín, & Rotinov, 1995).

Physical Properties Analysis

While specific studies on the physical properties of 2-Ethyl-2-hydroxybutyric acid are limited, understanding its synthesis and molecular structure can give insights into its physical characteristics such as solubility, melting point, and boiling point. The synthesis processes often involve conditions that imply its stability under various temperatures and solvents.

Chemical Properties Analysis

The chemical properties of 2-Ethyl-2-hydroxybutyric acid, such as its acidity, reactivity towards different chemical reagents, and behavior under catalytic conditions, are crucial for its application in synthetic chemistry. Its ability to act as a precursor for various enantioselective and chemoselective reactions highlights its importance in producing compounds with high enantiomeric purity, essential for pharmaceutical applications (Herold et al., 2000).

Aplicaciones Científicas De Investigación

Estándar interno en cromatografía de gases

El ácido 2-etil-2-hidroxibutírico se ha utilizado como estándar interno durante la cuantificación de poli (3-hidroxi-alcanoato) bacteriano de cadena media por cromatografía de gases .

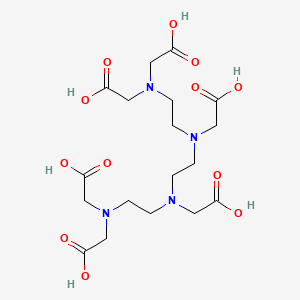

Formación de complejos de tecnecio

El compuesto forma complejos con tecnecio-99m (99mTc), un isótopo radiactivo del tecnecio . Esta propiedad podría explorarse potencialmente en el campo de la medicina nuclear para la obtención de imágenes de diagnóstico.

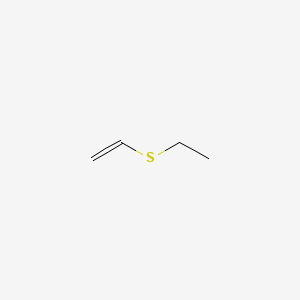

Estudio de reacciones de transferencia de electrones

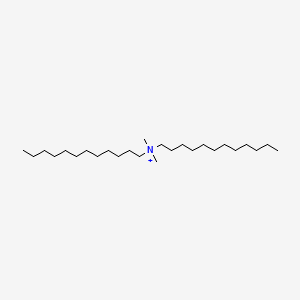

El ácido 2-etil-2-hidroxibutírico se ha utilizado como ligando para estudiar el efecto de los tensioactivos aniónicos y catiónicos en la cinética de las reacciones de transferencia de electrones a partir de sulfuros orgánicos .

Safety and Hazards

Mecanismo De Acción

Target of Action

2-Ethyl-2-hydroxybutyric acid, also known as 2-Ethyl-2-hydroxybutanoic acid, is a hydroxy fatty acid It has been found to have a role in the respiratory system .

Mode of Action

It has been used as a ligand to study the effect of anionic and cationic surfactants on the kinetics of electron transfer reaction from organic sulfides .

Biochemical Pathways

It’s worth noting that 2-hydroxybutyric acid, a similar compound, is produced in mammalian tissues that catabolize l-threonine or synthesize glutathione . This suggests that 2-Ethyl-2-hydroxybutyric acid might be involved in similar metabolic pathways.

Pharmacokinetics

It’s known that this compound is a hydroxy fatty acid , which suggests it may have similar pharmacokinetic properties to other hydroxy fatty acids.

Result of Action

One study found that 2-hydroxybutyric acid, a similar compound, can inhibit the accumulation of triglycerides induced by oleic acid . This suggests that 2-Ethyl-2-hydroxybutyric acid might have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Ethyl-2-hydroxybutyric acid. For instance, one study found that 2-Ethyl-2-hydroxybutyric acid was positively correlated with the levels of IL-2 and lactic acid . This suggests that the presence of these substances could potentially influence the action of 2-Ethyl-2-hydroxybutyric acid.

Propiedades

IUPAC Name |

2-ethyl-2-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-6(9,4-2)5(7)8/h9H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVSANCQXSSLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189914 | |

| Record name | 2-Ethyl-2-hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Ethyl-2-Hydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

26 mg/mL at 18 °C | |

| Record name | 2-Ethyl-2-Hydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

3639-21-2 | |

| Record name | 2-Ethyl-2-hydroxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3639-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2-hydroxybutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003639212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-2-hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-hydroxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ethyl-2-Hydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

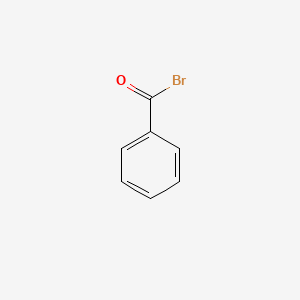

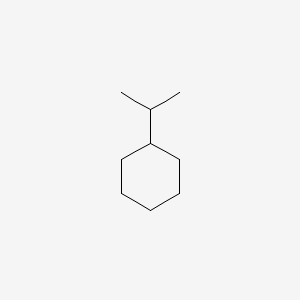

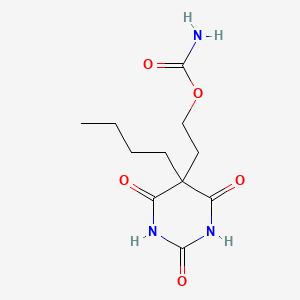

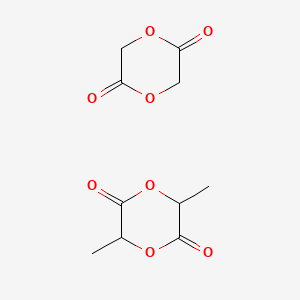

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

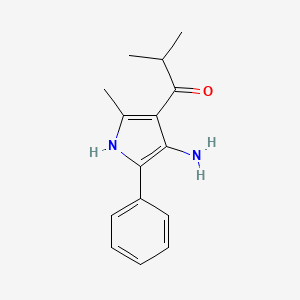

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1216822.png)

![4-Propyl-3,4,4a,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B1216825.png)